N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(propan-2-yloxy)benzamide
Description
N~1~-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-ISOPROPOXYBENZAMIDE is a synthetic organic compound that features a thiazole ring substituted with a tert-butyl group and an isopropoxybenzamide moiety
Properties
Molecular Formula |
C17H22N2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H22N2O2S/c1-11(2)21-13-8-6-12(7-9-13)15(20)19-16-18-14(10-22-16)17(3,4)5/h6-11H,1-5H3,(H,18,19,20) |
InChI Key |
AXPMYYAWGYWYDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-ISOPROPOXYBENZAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Formation of the Isopropoxybenzamide Moiety: This step involves the reaction of 4-isopropoxybenzoic acid with an amine derivative to form the benzamide structure. The reaction is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N1-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-ISOPROPOXYBENZAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring in the benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N~1~-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-ISOPROPOXYBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N1-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-ISOPROPOXYBENZAMIDE involves its interaction with specific molecular targets. The thiazole ring and benzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N~1~-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-METHOXYBENZAMIDE: Similar structure but with a methoxy group instead of an isopropoxy group.
N~1~-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-ETHOXYBENZAMIDE: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
N~1~-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-4-ISOPROPOXYBENZAMIDE is unique due to the presence of the isopropoxy group, which can influence its physicochemical properties and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
